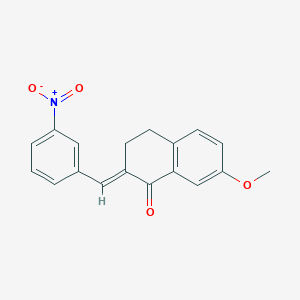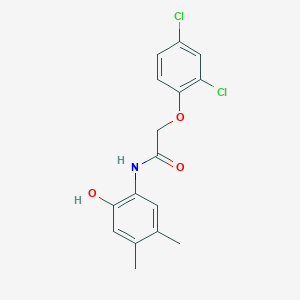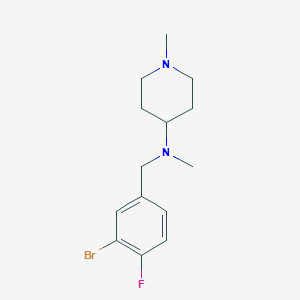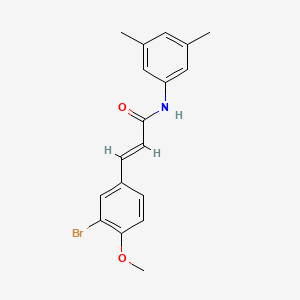
(6-bromo-9H-carbazol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-bromo-9H-carbazol-2-yl)acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of carbazole, a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.
作用机制
The mechanism of action of (6-bromo-9H-carbazol-2-yl)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by targeting proteins such as Bcl-2 and cyclin D1. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell migration and invasion, induce cell cycle arrest, and sensitize cells to chemotherapy. In inflammatory cells, it has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of many inflammatory diseases. In animal models, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using (6-bromo-9H-carbazol-2-yl)acetic acid in lab experiments is its relatively simple synthesis method and high yield. It is also a stable compound that can be stored for long periods without degradation. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability, which can affect its effectiveness in vivo.
未来方向
There are many potential future directions for the study of (6-bromo-9H-carbazol-2-yl)acetic acid. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in organic electronics and materials science. Further studies are needed to optimize its properties for use in various applications. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and identify potential targets for drug development.
合成方法
The synthesis of (6-bromo-9H-carbazol-2-yl)acetic acid involves the reaction of 6-bromo-9H-carbazole with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50-60%, and the purity of the compound can be determined by techniques such as NMR and HPLC.
科学研究应用
(6-bromo-9H-carbazol-2-yl)acetic acid has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, it has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors and solar cells. In materials science, it has been used as a building block for the synthesis of novel polymers and dendrimers. In medicinal chemistry, it has been investigated for its anticancer and anti-inflammatory activities.
属性
IUPAC Name |
2-(6-bromo-9H-carbazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2/c15-9-2-4-12-11(7-9)10-3-1-8(6-14(17)18)5-13(10)16-12/h1-5,7,16H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUNPBLAXOCPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4955002.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4955010.png)

![3-[(3-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4955017.png)
![N-(dicyclopropylmethyl)-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B4955019.png)
![(3-bromo-4-methoxyphenyl)[3-fluoro-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4955026.png)
![N-(2-amino-2-oxoethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B4955031.png)

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)acetamide](/img/structure/B4955055.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzamide](/img/structure/B4955075.png)

![1-(2-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955082.png)
